molecular formula C8H12ClNOS B2978592 [(7S)-5,7-Dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride CAS No. 1310422-39-9

[(7S)-5,7-Dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride

Cat. No. B2978592
CAS RN: 1310422-39-9
M. Wt: 205.7
InChI Key: RUVLCKYDYIYWBH-ZETCQYMHSA-N
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Description

This compound, also known as [(7S)-5,7-Dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride, is a chemical compound with the molecular formula C8H12ClNOS . It is a salt form of the compound, which means it contains a hydrochloride group .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-c]pyran ring, which is a six-membered ring containing sulfur and oxygen atoms . The compound also contains a methanamine functional group . The exact structure can be represented by the InChI code: 1S/C8H11NOS.ClH/c9-5-7-8-6 (1-3-10-7)2-4-11-8;/h2,4,7H,1,3,5,9H2;1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.71 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current resources .

Scientific Research Applications

Scaffold for Compound Libraries

Hexahydro-2H-thieno[2,3-c]pyrrole, a closely related compound, is used as a polar scaffold for constructing compound libraries in drug discovery. Practical syntheses of derivatives of this bicyclic scaffold have been developed, demonstrating its potential to generate libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).

Enhanced Conductivity and Work Function

Dopamine hydrochloride, a derivative, has been used to dope Poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), enhancing its work function and conductivity. This application is significant in organic solar cells, where the doped film shows improved power conversion efficiency (Zeng et al., 2020).

Antitumor Activity

Novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates have been synthesized and evaluated for their antitumor potential in various human tumor cell lines. Some compounds demonstrated selectivity against certain cell lines without significant toxicity at their effective concentrations (Rodrigues et al., 2021).

Cellular Imaging and Photocytotoxicity

Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and catecholate have shown unprecedented photocytotoxicity in red light to various cell lines. They are ingested in the nucleus of cells, interacting with DNA and generating reactive oxygen species, highlighting their potential in cellular imaging and photocytotoxic applications (Basu et al., 2014).

Antihypertensive Activity

7-(Cyclic amido)-6-hydroxythieno[3,2-b]pyrans have been synthesized and tested for their antihypertensive activity. These compounds have shown efficacy in lowering blood pressure in spontaneously hypertensive rats and exhibit properties as potassium channel activators, which is vital in the treatment of hypertension (Sanfilippo et al., 1992).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It would depend on the specific biological or chemical context in which the compound is used .

properties

IUPAC Name

[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS.ClH/c9-5-7-8-6(1-3-10-7)2-4-11-8;/h2,4,7H,1,3,5,9H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSYVXXKGUUHSI-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=C1C=CS2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](C2=C1C=CS2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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